molecular formula C19H18N4O B2847517 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one CAS No. 2194903-51-8

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one

Cat. No. B2847517
CAS RN: 2194903-51-8
M. Wt: 318.38
InChI Key: SSFKBGPFJAPTCM-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s Tyrosine Kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Scientific Research Applications

Structural Analysis

The structural characteristics of compounds related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one have been explored. For instance, the crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a related compound, has been studied, highlighting the importance of structural analysis in understanding the properties of such compounds (Ramakumar, Venkatesan, & Rao, 1977).

Synthetic Chemistry

A significant aspect of research focuses on synthetic routes involving compounds like this compound. Studies have demonstrated methods such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing various 1,4-substituted [1,2,3]-triazoles, which are important in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Biological Activity

Research into the synthesis of optically pure 2-azido-1-arylethanols and their conversion to triazole-containing analogues using click chemistry has shown potential biological activity, highlighting the relevance of these compounds in pharmacology (Ankati et al., 2008).

Green Chemistry

The development of environmentally friendly synthesis methods for triazoles, such as the use of a DBU–water system, demonstrates the application of green chemistry principles in synthesizing compounds like this compound (Singh, Sindhu, & Khurana, 2013).

Advanced Catalysis

Studies on catalysts for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure have demonstrated their high activity and efficiency, essential for the synthesis of compounds like this compound (Ozcubukcu et al., 2009).

properties

IUPAC Name

2,2-diphenyl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(22-13-17(14-22)23-20-11-12-21-23)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFKBGPFJAPTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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